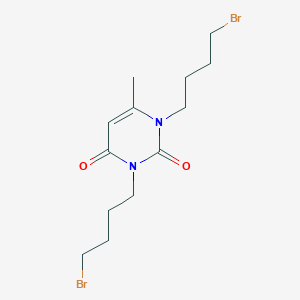
2-Acetyloxybenzoic acid;benzylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyloxybenzoic acid;benzylthiourea is a compound that combines the properties of 2-acetyloxybenzoic acid and benzylthiourea. Benzylthiourea, on the other hand, is known for its applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-acetyloxybenzoic acid involves the acetylation of salicylic acid with acetic anhydride. The reaction is typically carried out by mixing salicylic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to around 60°C for about an hour, after which the product is precipitated by pouring the reaction mixture into ice water .
Benzylthiourea can be synthesized through the condensation of benzylamine with carbon disulfide in an aqueous medium. This reaction is efficient and can produce various substituted thiourea derivatives .
Industrial Production Methods: Industrial production of 2-acetyloxybenzoic acid follows a similar process but on a larger scale, with stringent controls on temperature and reaction conditions to ensure high yield and purity . The production of benzylthiourea in industrial settings often involves the use of automated reactors and continuous flow systems to optimize the reaction efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyloxybenzoic acid undergoes several types of chemical reactions, including hydrolysis, esterification, and oxidation. It is known to hydrolyze in the presence of water, forming salicylic acid and acetic acid . It can also undergo esterification reactions to form various esters.
Benzylthiourea participates in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles. It can also undergo oxidation reactions to form disulfides and other sulfur-containing compounds .
Common Reagents and Conditions: Common reagents for the hydrolysis of 2-acetyloxybenzoic acid include water and dilute acids or bases. Esterification reactions typically involve alcohols and acid catalysts. Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate .
For benzylthiourea, nucleophilic substitution reactions often use alkyl halides or acyl chlorides as reagents. Oxidation reactions can be carried out using reagents like iodine or bromine .
Major Products Formed: The hydrolysis of 2-acetyloxybenzoic acid produces salicylic acid and acetic acid. Esterification reactions yield various esters, depending on the alcohol used. Oxidation reactions can produce quinones and other oxidized derivatives .
Benzylthiourea can form substituted thioureas, disulfides, and other sulfur-containing compounds through its reactions .
Applications De Recherche Scientifique
2-Acetyloxybenzoic acid is extensively used in medicinal chemistry for its analgesic, antipyretic, and anti-inflammatory properties. It is also used in the synthesis of other pharmaceutical compounds . In biology, it is used to study the effects of anti-inflammatory drugs on cellular processes.
Benzylthiourea is used in organic synthesis as a building block for the preparation of various heterocyclic compounds. It has applications in medicinal chemistry for the development of new drugs with potential anticancer, antiviral, and antibacterial activities . In industry, it is used in the production of rubber accelerators and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-acetyloxybenzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, it reduces inflammation, pain, and fever .
Benzylthiourea exerts its effects through various mechanisms, depending on its specific application. In medicinal chemistry, it can act as an enzyme inhibitor or interact with cellular receptors to modulate biological pathways .
Comparaison Avec Des Composés Similaires
2-Acetyloxybenzoic acid is similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. it is unique in its ability to irreversibly inhibit COX enzymes, providing longer-lasting effects .
Benzylthiourea is comparable to other thiourea derivatives, such as phenylthiourea and methylthiourea. Its uniqueness lies in its benzyl group, which can enhance its reactivity and biological activity .
List of Similar Compounds:- Ibuprofen
- Naproxen
- Phenylthiourea
- Methylthiourea
Propriétés
Numéro CAS |
60834-55-1 |
|---|---|
Formule moléculaire |
C17H18N2O4S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-acetyloxybenzoic acid;benzylthiourea |
InChI |
InChI=1S/C9H8O4.C8H10N2S/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;9-8(11)10-6-7-4-2-1-3-5-7/h2-5H,1H3,(H,11,12);1-5H,6H2,(H3,9,10,11) |
Clé InChI |
GEXCSOXCDWKQCA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)








![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)

